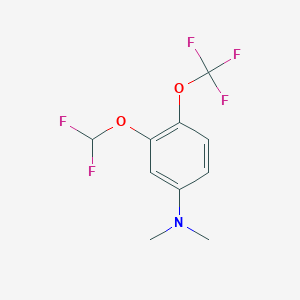
1-Difluoromethoxy-5-dimethylamino-2-(trifluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Difluoromethoxy-5-dimethylamino-2-(trifluoromethoxy)benzene is a fluorinated aromatic compound known for its unique chemical properties. The presence of both difluoromethoxy and trifluoromethoxy groups makes it a compound of interest in various fields, including medicinal chemistry and materials science. Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Difluoromethoxy-5-dimethylamino-2-(trifluoromethoxy)benzene typically involves the introduction of fluorine atoms into the aromatic ring. One common method is the reaction of a suitable aromatic precursor with difluoromethoxy and trifluoromethoxy reagents under controlled conditions. For example, the use of hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin can yield trifluoromethyl ethers in moderate to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorinating agents safely. The scalability of the synthetic route is crucial for industrial applications, ensuring consistent quality and yield.
化学反应分析
Types of Reactions
1-Difluoromethoxy-5-dimethylamino-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学研究应用
1-Difluoromethoxy-5-dimethylamino-2-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development due to its enhanced metabolic stability and bioavailability.
Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
作用机制
The mechanism of action of 1-Difluoromethoxy-5-dimethylamino-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: Another fluorinated aromatic compound with similar properties.
1-(Difluoromethoxy)-5-(difluoromethyl)-4-ethyl-2-(trifluoromethoxy)benzene: A compound with multiple fluorine substituents, offering unique chemical properties.
Uniqueness
1-Difluoromethoxy-5-dimethylamino-2-(trifluoromethoxy)benzene is unique due to the combination of difluoromethoxy and trifluoromethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
属性
分子式 |
C10H10F5NO2 |
|---|---|
分子量 |
271.18 g/mol |
IUPAC 名称 |
3-(difluoromethoxy)-N,N-dimethyl-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C10H10F5NO2/c1-16(2)6-3-4-7(18-10(13,14)15)8(5-6)17-9(11)12/h3-5,9H,1-2H3 |
InChI 键 |
MJGRBGWYJHQESI-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC(=C(C=C1)OC(F)(F)F)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















